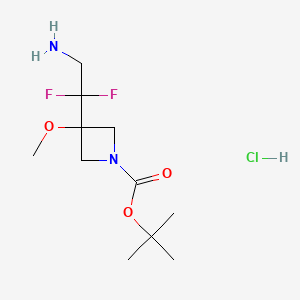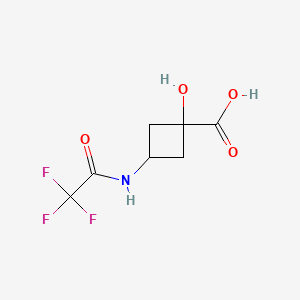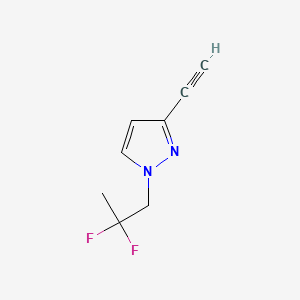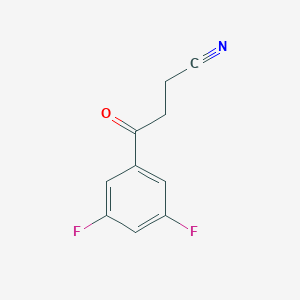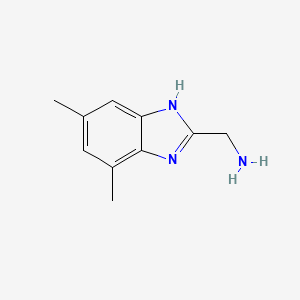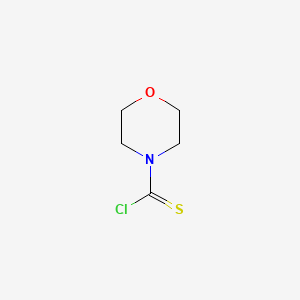![molecular formula C7H12F2O2 B15303181 [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol: is a chemical compound with the molecular formula C6H10F2O It is characterized by the presence of a difluoromethyl group, a methoxy group, and a cyclobutyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol typically involves the introduction of the difluoromethyl group into the cyclobutyl ring. One common method is the difluoromethylation of cyclobutylmethanol using difluoromethylating agents such as ClCF2H. The reaction is usually carried out under mild conditions, often at ambient temperature, to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve the desired product in high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. It can be used as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its difluoromethyl group can improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and bioavailability .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .
Wirkmechanismus
The mechanism of action of [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- [3-(Difluoromethyl)cyclobutyl]methanol
- [3-(Methoxy)cyclobutyl]methanol
- [3-(Fluoromethyl)-3-methoxycyclobutyl]methanol
Comparison: Compared to similar compounds, [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol is unique due to the presence of both difluoromethyl and methoxy groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and increased biological activity. The difluoromethyl group, in particular, is known for its ability to improve the pharmacokinetic properties of molecules, making this compound a valuable tool in drug discovery and development .
Eigenschaften
Molekularformel |
C7H12F2O2 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
[3-(difluoromethyl)-3-methoxycyclobutyl]methanol |
InChI |
InChI=1S/C7H12F2O2/c1-11-7(6(8)9)2-5(3-7)4-10/h5-6,10H,2-4H2,1H3 |
InChI-Schlüssel |
IYQWTLPYAPTCDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC(C1)CO)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


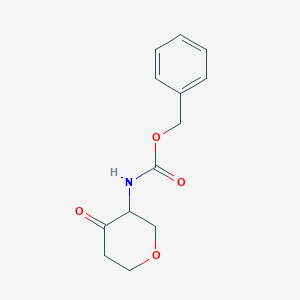

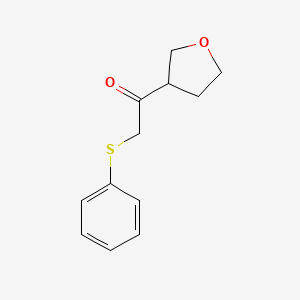
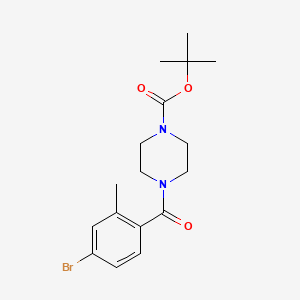
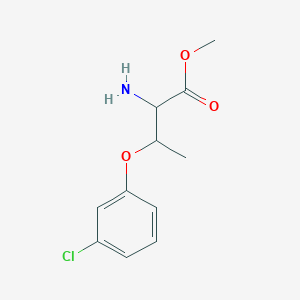
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
